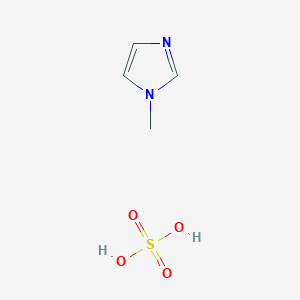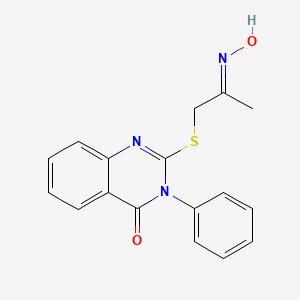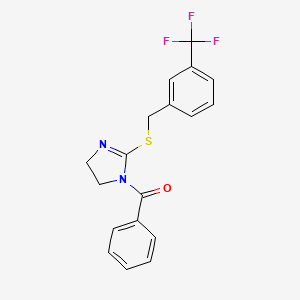![molecular formula C11H17ClN2O2 B2586880 propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride CAS No. 1049732-05-9](/img/structure/B2586880.png)
propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C({11})H({17})ClN({2})O({2}). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group, an aminophenyl group, and a carbamate moiety, making it a versatile molecule for different chemical reactions and applications.
Mechanism of Action
Target of Action
The compound “propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride” has a carbamate group, which is often found in drugs that act on the nervous system. It also has an aminophenyl group, which is a common structure in drugs that target various receptors or enzymes. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets an enzyme, it might inhibit or activate the enzyme’s function. If it targets a receptor, it might act as an agonist or antagonist .
Biochemical Pathways
The affected pathways would also depend on the specific targets. For instance, if the compound targets neurotransmitter receptors, it might affect signal transmission in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects would be the outcomes of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride typically involves the following steps:
-
Formation of the Carbamate Group: : The initial step involves the reaction of isopropyl chloroformate with 4-aminobenzylamine to form the carbamate intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_3\text{H}_7\text{COCl} + \text{C}_7\text{H}_9\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} ]
-
Hydrochloride Salt Formation: : The carbamate intermediate is then treated with hydrochloric acid to form the hydrochloride salt of propan-2-yl N-[(4-aminophenyl)methyl]carbamate.
[ \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 \cdot \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For instance, the nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions. For example, the isopropyl group can be replaced by other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4))
Reduction: Sodium borohydride (NaBH(_4)), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Alkyl halides for alkylation reactions
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones
Reduction: Formation of amine derivatives
Substitution: Formation of various alkylated carbamates
Scientific Research Applications
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
-
Biology: : Employed in the study of enzyme inhibition and protein interactions. It is used to investigate the mechanisms of action of various biological pathways.
-
Medicine: : Explored for its potential therapeutic effects. It has been studied for its role in modulating neurotransmitter activity and as a potential treatment for certain neurological disorders.
-
Industry: : Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-chlorophenyl)methyl]carbamate hydrochloride
Properties
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAGODLSAENFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2586798.png)




![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2586805.png)
![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)


![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)



![Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2586820.png)
